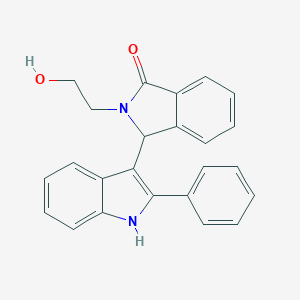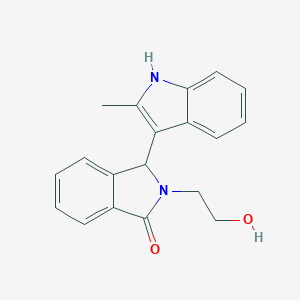
3-Methyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid, also known as MOPPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MOPPP is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA) and acts as a GABA receptor agonist. In
Wirkmechanismus
3-Methyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid acts as a GABA receptor agonist, binding to the GABA receptor and enhancing its activity. This results in increased inhibition of neural activity, leading to a decrease in excitability and a calming effect on the brain.
Biochemical and Physiological Effects:
3-Methyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce alcohol consumption in rats, suggesting a potential application in the treatment of alcohol addiction. 3-Methyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid has been found to increase GABA release in the brain, leading to increased inhibition of neural activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Methyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid in lab experiments is its specificity for GABA receptors. This allows researchers to study the effects of GABA receptor activation without the confounding effects of other neurotransmitters. However, 3-Methyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid has limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, the effects of 3-Methyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid on human subjects are not well understood, and further research is needed to determine its safety and efficacy.
Zukünftige Richtungen
Future research on 3-Methyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid could focus on its potential applications in the treatment of anxiety, depression, and addiction. Studies could also investigate the effects of 3-Methyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid on other neurotransmitter systems, such as dopamine and serotonin. Additionally, further research is needed to determine the safety and efficacy of 3-Methyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid in human subjects.
Synthesemethoden
The synthesis of 3-Methyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid involves the reaction of 4-phenylpiperazine with 3-methyl-5-oxo-pentanoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N-hydroxysuccinimide (NHS). The resulting product is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid has been studied for its potential applications in neuroscience research, particularly in the study of GABA receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system, and GABA receptor agonists such as 3-Methyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid can modulate the activity of these receptors. 3-Methyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid has been used in studies investigating the role of GABA receptors in anxiety, depression, and addiction.
Eigenschaften
Molekularformel |
C16H22N2O3 |
|---|---|
Molekulargewicht |
290.36 g/mol |
IUPAC-Name |
3-methyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid |
InChI |
InChI=1S/C16H22N2O3/c1-13(12-16(20)21)11-15(19)18-9-7-17(8-10-18)14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,20,21) |
InChI-Schlüssel |
CGSVFBINEFTMFK-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)N1CCN(CC1)C2=CC=CC=C2)CC(=O)O |
Kanonische SMILES |
CC(CC(=O)N1CCN(CC1)C2=CC=CC=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,7,9-trimethyl-3-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276886.png)

![1-[4-Oxo-4-(4-phenylpiperazin-1-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B276894.png)
![{1-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276896.png)



![[1-(1,2-dimethyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B276903.png)
![[1-oxo-3-(2-phenyl-1H-indol-3-yl)-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B276904.png)
![1-{4-[(4-Methylphenyl)amino]-4-oxobutanoyl}piperidine-4-carboxylic acid](/img/structure/B276905.png)

